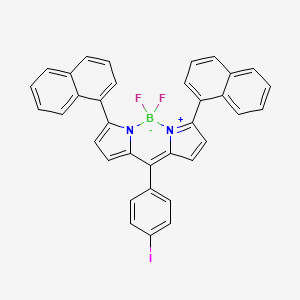

4,4-Difluoro-8-(4'-iodophenyl)-1,7-bis-(1'-napthyl)-4-bora-3alpha,4alpha-diaza-s-indacene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4,4-Difluoro-8-(4’-iodophenyl)-1,7-bis-(1’-napthyl)-4-bora-3alpha,4alpha-diaza-s-indacene” is a compound that is used as a fluorescent dye in DNA sequencing . It is a synthetic product and has potential research and development risk .

Molecular Structure Analysis

The molecular formula of this compound is C35H22BF2IN2, and it has a molecular weight of 646.27 . The exact molecular structure would require more detailed information or a visual representation, which I currently do not have.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. As mentioned earlier, it has a molecular weight of 646.27 . Other properties like solubility, melting point, boiling point, etc., are not available in the sources I found.Wissenschaftliche Forschungsanwendungen

Biomedical Imaging in the Near-Infrared (NIR) Range

The compound’s structure suggests potential as a near-infrared (NIR) fluorescent probe. NIR imaging is valuable for visualizing biological processes in vivo, as it offers improved tissue penetration and reduced autofluorescence. Researchers have explored its use in multiplexed imaging, allowing simultaneous visualization of multiple targets within living organisms . By leveraging its NIR properties, scientists can gain insights into cellular and molecular dynamics, aiding drug development and disease understanding.

pH Sensing and Tumor Microenvironment Monitoring

pH-sensitive probes are crucial for studying tumor microenvironments. Researchers from Fudan University have developed pH-responsive fluorescent probes based on NIR-II fluorescence resonance energy transfer (FRET). These probes allow dynamic visualization of pH changes in living tumor tissues. The tunable transition points of these probes enable real-time monitoring of acidic conditions, which are characteristic of tumor regions . Such tools enhance our understanding of cancer progression and response to therapies.

Multicolor Imaging with High Contrast

The compound’s narrow absorption and emission spectra make it suitable for multicolor imaging. By constructing probes with this property, researchers achieve high-resolution imaging of blood vessels, lymphatics, and metabolic activities in live mice. Orthogonal excitation control allows precise delineation of fine structures and spatial relationships within biological tissues. This technique holds promise for surgical guidance and clinical diagnostics .

Tracking Cancer Cell Behavior in the Brain

In vivo imaging of cancer cell behavior within the brain is challenging due to tissue scattering and absorption. However, the compound’s unique emission properties enable non-invasive observation of cancer cell migration, adhesion, and other processes. By avoiding tissue damage associated with traditional imaging methods, this approach provides a new platform for studying cell interactions at the living organism level .

Theranostics and Targeted Drug Delivery

Combining imaging and therapeutic capabilities, theranostic agents play a crucial role in personalized medicine. By functionalizing the compound with targeting ligands, researchers can create multifunctional nanoparticles for drug delivery. These nanoparticles simultaneously provide diagnostic information (imaging) and deliver therapeutic payloads to specific sites, enhancing treatment precision and efficacy.

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

2,2-difluoro-8-(4-iodophenyl)-4,12-dinaphthalen-1-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H22BF2IN2/c37-36(38)40-31(29-13-5-9-23-7-1-3-11-27(23)29)19-21-33(40)35(25-15-17-26(39)18-16-25)34-22-20-32(41(34)36)30-14-6-10-24-8-2-4-12-28(24)30/h1-22H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDJXSBQAERLUKD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC=C2C(=C3[N+]1=C(C=C3)C4=CC=CC5=CC=CC=C54)C6=CC=C(C=C6)I)C7=CC=CC8=CC=CC=C87)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H22BF2IN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70661925 |

Source

|

| Record name | Difluoro[2-{(4-iodophenyl)[5-(naphthalen-1-yl)-2H-pyrrol-2-ylidene-kappaN]methyl}-5-(naphthalen-1-yl)-1H-pyrrolato-kappaN]boron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

646.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4-Difluoro-8-(4'-iodophenyl)-1,7-bis-(1'-napthyl)-4-bora-3alpha,4alpha-diaza-s-indacene | |

CAS RN |

216255-54-8 |

Source

|

| Record name | Difluoro[2-{(4-iodophenyl)[5-(naphthalen-1-yl)-2H-pyrrol-2-ylidene-kappaN]methyl}-5-(naphthalen-1-yl)-1H-pyrrolato-kappaN]boron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![potassium;[(2R,3S,4R,5R,6R)-5-acetamido-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate](/img/structure/B561635.png)

![2H-1-Benzopyran-2-one, 7-[(3,7-dimethyl-2,6-octadien-1-yl)oxy]-5-methoxy-](/img/structure/B561641.png)